molecular formula C12H11Cl2N B12128683 2-Chloro-3-(2-chloroethyl)-8-methylquinoline CAS No. 63742-82-5

2-Chloro-3-(2-chloroethyl)-8-methylquinoline

Katalognummer: B12128683
CAS-Nummer: 63742-82-5
Molekulargewicht: 240.12 g/mol
InChI-Schlüssel: JGXGLVKAPGSCHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-(2-chloroethyl)-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-8-methylquinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of 8-methylquinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-(2-chloroethyl)-8-methylquinoline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-(2-chloroethyl)-8-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer drugs.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-8-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The quinoline ring can also intercalate with DNA, affecting transcription and replication processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
  • 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
  • 2-Chloro-3-chloromethyl-7-methoxyquinoline

Uniqueness

2-Chloro-3-(2-chloroethyl)-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 8-position can influence the compound’s electronic properties and its interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

63742-82-5

Molekularformel

C12H11Cl2N

Molekulargewicht

240.12 g/mol

IUPAC-Name

2-chloro-3-(2-chloroethyl)-8-methylquinoline

InChI

InChI=1S/C12H11Cl2N/c1-8-3-2-4-9-7-10(5-6-13)12(14)15-11(8)9/h2-4,7H,5-6H2,1H3

InChI-Schlüssel

JGXGLVKAPGSCHE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.